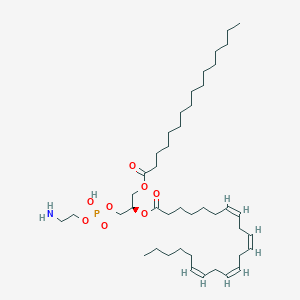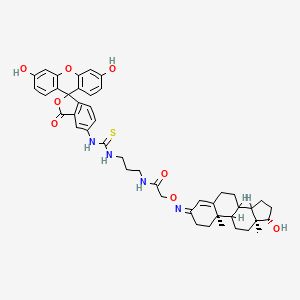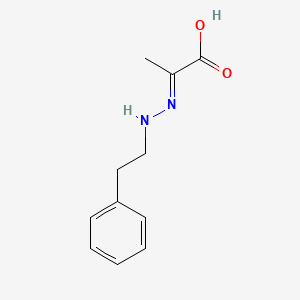
Isokotomolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isokotomolide A is a natural product found in Cinnamomum kotoense with data available.
Aplicaciones Científicas De Investigación
1. Anti-proliferative Activity in Lung Cancer Cells
Isokotomolide A (IKA), a butanolide compound isolated from Cinnamomum kotoense, demonstrates anti-proliferative activity in human non-small cell lung cancer A549 cells. It inhibits cell proliferation by blocking cell cycle progression in the G0/G1 phase and inducing apoptosis. This effect is mediated by increased levels of p21/WAF1, reduced amounts of cyclins and Cdks, increased p53 phosphorylation, and decreased p53-MDM2 interaction. Additionally, IKA triggers the mitochondrial apoptotic pathway, indicated by changes in Bax/Bcl-2 ratios, cytochrome c release, and caspase-9 activation (Chen et al., 2007).
2. Melanoma Autophagy and Apoptosis
Isokotomolide A (Iso A) has been found to induce autophagy and apoptosis in melanoma cells both in vivo and in vitro. This includes effects on B16F10, A2058, MeWo, and A375 cells, demonstrating antimigratory effects. The autophagy induction involves autophagy-related proteins, and apoptosis is confirmed by annexin V–FITC/PI double-stain, cell cycle arrest, and DNA damage. Iso A's action is linked to the mitogen-activated protein kinase (MAPK) pathway, caspase cascade activations, and tumor growth inhibition in a xenograft model (Li et al., 2020).
3. Antioxidant Properties
Isokotomolide A, along with other compounds from Cinnamomum plants, has been identified as a potent antioxidant. These compounds exhibit effective 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging capabilities, metal chelating power, and reducing power. Such antioxidant properties suggest a potential role in cancer prevention and as components in cosmetic ingredients or therapies for human diseases (Cheng et al., 2012).
Propiedades
Fórmula molecular |
C13H20O3 |
|---|---|
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
(3E,4S)-4-hydroxy-5-methylidene-3-octylideneoxolan-2-one |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-12(14)10(2)16-13(11)15/h9,12,14H,2-8H2,1H3/b11-9+/t12-/m1/s1 |
Clave InChI |
GTRPOAYDIMUHJJ-LMMOQWNQSA-N |
SMILES isomérico |
CCCCCCC/C=C/1\[C@@H](C(=C)OC1=O)O |
SMILES canónico |
CCCCCCCC=C1C(C(=C)OC1=O)O |
Sinónimos |
isokotomolide A kotomolide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



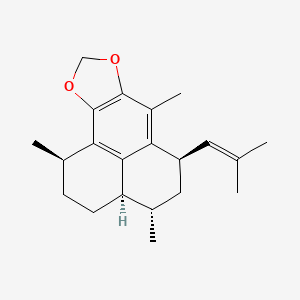
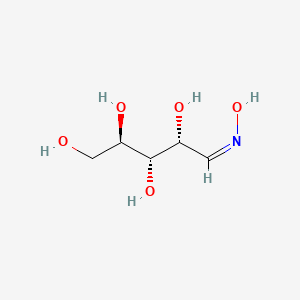
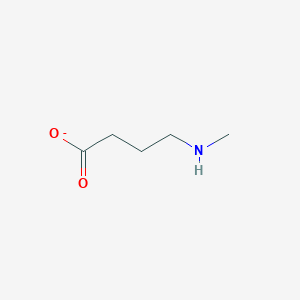
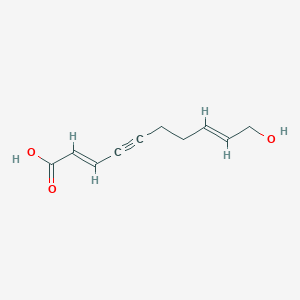


![N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1245384.png)
![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)
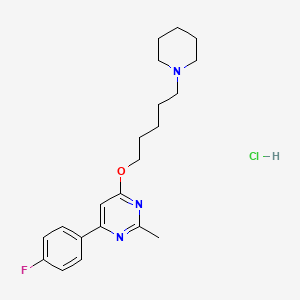
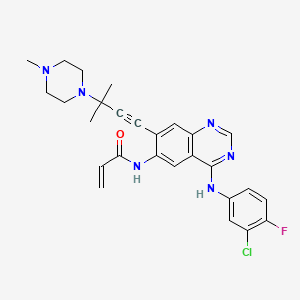
![N-[(2S)-1-[[(E,3S)-1-(Benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1245389.png)
